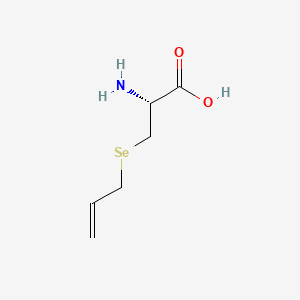

3-(2-Propenylseleno)-L-alanine

Description

3-(2-Propenylseleno)-L-alanine is a non-proteinogenic amino acid derivative of L-alanine, characterized by a 2-propenylseleno (-Se-CH₂-CH=CH₂) substituent at the β-carbon position. The propenylseleno group introduces both steric and electronic effects, distinguishing it from sulfur- or oxygen-based derivatives .

Propriétés

IUPAC Name |

(2R)-2-amino-3-prop-2-enylselanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2Se/c1-2-3-10-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHAJIAWQMSOLD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Se]CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[Se]C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60775606 | |

| Record name | 3-[(Prop-2-en-1-yl)selanyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60775606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180316-10-3 | |

| Record name | 3-(2-Propen-1-ylseleno)-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180316-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Prop-2-en-1-yl)selanyl]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60775606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Propenylseleno)-L-alanine typically involves the reaction of L-alanine with allyl selenol. One common method includes the following steps:

Preparation of Allyl Selenol: Allyl selenol can be synthesized by the reduction of allyl selenocyanate using sodium borohydride.

Coupling Reaction: The allyl selenol is then reacted with L-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Propenylseleno)-L-alanine undergoes various chemical reactions, including:

Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

Reduction: Reduction reactions can convert the selenium atom back to its selenol form.

Substitution: The allyl group can participate in substitution reactions, where the selenium atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as thiols or amines can be used under mild conditions to achieve substitution.

Major Products Formed

Oxidation: Selenoxide or selenone derivatives.

Reduction: Selenol derivatives.

Substitution: Various substituted alanine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3-(2-Propenylseleno)-L-alanine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.

Biology: Studied for its potential antioxidant properties and its role in redox biology.

Medicine: Investigated for its potential therapeutic effects, including anticancer and neuroprotective activities.

Industry: Utilized in the development of novel materials and catalysts due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of 3-(2-Propenylseleno)-L-alanine involves its interaction with biological molecules through redox reactions. The selenium atom can undergo oxidation and reduction, influencing cellular redox status and modulating the activity of redox-sensitive enzymes and proteins. This compound may also interact with molecular targets such as thiol-containing proteins, affecting their function and signaling pathways.

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

3-(2-Thienyl)-L-Alanine

- Substituent : 2-Thienyl (aromatic sulfur-containing heterocycle).

- Molecular Weight: 171.214 g/mol (C₇H₉NO₂S) .

- Key Features: The thiophene ring contributes π-π stacking interactions and moderate hydrophobicity.

- Applications : Used in plasmin inhibition studies and complement-mediated therapies .

3-(2-Naphthyl)-L-Alanine

- Substituent : 2-Naphthyl (bulky aromatic group).

- Key Features : The naphthalene moiety increases steric bulk, reducing solubility in aqueous media but enhancing binding to hydrophobic pockets in proteins (e.g., PSMA-617 derivatives in cancer targeting) .

- Synthesis: Prepared via solid-phase synthesis or coupling reactions with naphthoquinone derivatives .

3-(2-Pyridyl)-L-Alanine

- Substituent : 2-Pyridyl (nitrogen-containing heterocycle).

- Key Features : The pyridine ring introduces basicity (pKa ~5.2 for pyridine), enabling pH-dependent solubility and metal coordination. Compared to selenium, nitrogen's higher electronegativity (3.04) polarizes the molecule, favoring ionic interactions .

3-(2-Propenylseleno)-L-Alanine

- Substituent: 2-Propenylseleno (aliphatic selenium-containing group).

- Hypothesized Features: Redox Activity: Selenium's lower electronegativity and higher polarizability may enhance radical scavenging compared to sulfur analogs.

Solubility and Stability

- 3-(2-Thienyl)-L-Alanine : Moderate aqueous solubility due to the thiophene ring's hydrophobicity; stable at pH 5–7 .

- 3-(2-Naphthyl)-L-Alanine: Low solubility in water; requires DMSO or ethanol for dissolution .

- This compound: Expected to have higher lipid solubility than aromatic analogs due to the aliphatic chain, but prone to oxidation at the selenium center .

Activité Biologique

3-(2-Propenylseleno)-L-alanine is an organoselenium compound that has garnered interest due to its potential biological activities, particularly in the realms of antioxidant properties, anticancer effects, and its role in metabolic processes. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a selenium atom bonded to a propenyl group and an amino acid backbone. Its molecular formula is CHNOSe, and it is recognized for its unique chemical properties that differentiate it from other amino acids and organoselenium compounds .

The biological activity of this compound is primarily attributed to its ability to modulate oxidative stress and influence cellular signaling pathways. The selenium moiety plays a crucial role in antioxidant defense mechanisms by participating in redox reactions, thereby protecting cells from oxidative damage. Additionally, it may enhance the activity of selenoproteins, which are vital for various metabolic processes .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals and reduce lipid peroxidation, which is crucial for maintaining cellular integrity. This antioxidant effect is particularly relevant in the context of neuroprotection and cardiovascular health.

Table 1: Antioxidant Activity Studies

Anticancer Properties

This compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve modulation of cell cycle progression and enhancement of apoptotic pathways.

Case Study: Anticancer Effects in Mice

A study conducted on murine models demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. The compound was administered at doses of 50 mg/kg body weight over a period of four weeks.

Table 2: Summary of Anticancer Studies

Metabolic Effects

In addition to its antioxidant and anticancer properties, this compound has been shown to influence metabolic processes. It may enhance glucose metabolism and improve insulin sensitivity, making it a candidate for further research in metabolic disorders such as diabetes.

Table 3: Metabolic Effects Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.